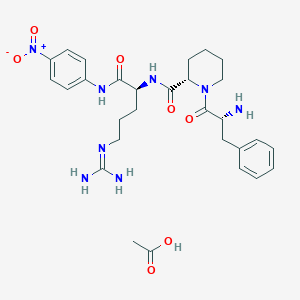

H-D-Phe-Pip-Arg-pNA acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N8O5.C2H4O2/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;1-2(3)4/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);1H3,(H,3,4)/t21-,22+,23+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHLNJUMPNYROS-FMVQVTEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biochemical Role of H-D-Phe-Pip-Arg-pNA Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-D-Phe-Pip-Arg-pNA acetate (B1210297), widely known in the scientific community as S-2238, is a synthetic chromogenic substrate with high specificity for the serine protease thrombin.[1][2][3][4][5] Its principal application in biochemistry is the precise quantification of thrombin activity. This, in turn, facilitates the measurement of antithrombin III (AT-III) and heparin activity, both of which are crucial in hemostasis and anticoagulant drug development.[6][7][8] This technical guide provides an in-depth overview of the core applications, experimental protocols, and underlying biochemical pathways related to H-D-Phe-Pip-Arg-pNA acetate.

Principle of Action

The utility of H-D-Phe-Pip-Arg-pNA as a chromogenic substrate lies in its chemical structure, which mimics the natural cleavage site of thrombin in fibrinogen.[4][5] The peptide sequence, H-D-Phenylalanyl-L-pipecolyl-L-arginine, is covalently linked to a chromophore, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage by thrombin at the arginine residue, pNA is released.[9][10] The liberated pNA is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[1][9] The rate of pNA release is directly proportional to the enzymatic activity of thrombin in the sample.[11]

Quantitative Data: Kinetic Parameters

The interaction between thrombin and H-D-Phe-Pip-Arg-pNA (S-2238) has been characterized by specific kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

| Enzyme | Km (mol/L) | Vmax (mol/min per NIH-U) | Conditions |

| Human Thrombin | 0.7 x 10⁻⁵ | 1.7 x 10⁻⁷ | 37°C, 0.05 mol/L Tris buffer pH 8.3, I 0.15 |

| Bovine Thrombin | 0.9 x 10⁻⁵ | 2.2 x 10⁻⁷ | 37°C, 2.5 mL 0.05 mol/L Tris buffer pH 8.3, I 0.15 |

| [Table compiled from data in[11][12][13]] |

Signaling Pathway: The Coagulation Cascade

H-D-Phe-Pip-Arg-pNA is instrumental in studying the final stages of the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a blood clot. Thrombin (Factor IIa) is a pivotal enzyme in this pathway, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of the clot.[14][15] The activity of thrombin is tightly regulated by inhibitors, most notably antithrombin III. The following diagram illustrates the central role of thrombin in the coagulation cascade.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing H-D-Phe-Pip-Arg-pNA.

Thrombin Activity Assay (Kinetic Method)

This protocol measures the direct activity of thrombin in a sample.[9][16]

a. Reagents and Materials:

-

H-D-Phe-Pip-Arg-pNA (S-2238) stock solution (1-2 mmol/L in sterile water)[11]

-

Tris Buffer (50 mM Tris-HCl, pH 8.3, containing 0.15 M NaCl)[9]

-

Thrombin standards (human or bovine, with known activity in NIH-U/mL)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Incubator set to 37°C

b. Experimental Workflow:

c. Procedure:

-

Preparation: Prepare a series of thrombin standards by diluting the stock solution in Tris Buffer.

-

Dispensing: Add 50 µL of each thrombin standard and unknown sample to separate wells of the 96-well plate. Include a blank well with 50 µL of Tris Buffer.[16]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.[16]

-

Reaction Initiation: Add 50 µL of the pre-warmed S-2238 substrate solution to all wells.[16]

-

Measurement: Immediately place the plate in the reader and begin measuring the absorbance at 405 nm every minute for 10 to 30 minutes.[16]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔA405/min).

-

Subtract the rate of the blank from all standard and sample rates.

-

Plot the corrected rates for the thrombin standards against their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to calculate the thrombin activity in the unknown samples.[16]

-

Antithrombin III (AT-III) Activity Assay

This assay quantifies the inhibitory activity of AT-III in a sample.[6][17]

a. Reagents and Materials:

-

All reagents from the Thrombin Activity Assay.

-

Excess Heparin solution.

-

Test plasma containing AT-III.

b. Principle: The assay measures the residual thrombin activity after its incubation with the test plasma in the presence of heparin. Heparin enhances the inhibitory activity of AT-III towards thrombin. The remaining thrombin activity is inversely proportional to the AT-III activity in the sample.[1]

c. Procedure:

-

Incubation: Mix the test plasma with a solution containing an excess of heparin and a known, excess amount of thrombin. Incubate for a defined period to allow the formation of the AT-III-heparin-thrombin complex.

-

Substrate Addition: Add the S-2238 substrate to the mixture.

-

Measurement and Calculation: Measure the rate of pNA formation as described in the thrombin activity assay. The AT-III activity is determined by comparing the residual thrombin activity to a standard curve prepared with known concentrations of AT-III.

Heparin Activity Assay

This assay is used to determine the potency of heparin preparations.[8]

a. Reagents and Materials:

-

All reagents from the Thrombin Activity Assay.

-

Purified Antithrombin III (AT-III).

-

Test sample containing heparin.

b. Principle: The assay measures the ability of heparin to potentiate the inhibition of a known amount of thrombin by a constant, excess amount of AT-III. The residual thrombin activity is inversely proportional to the heparin concentration in the sample.[1]

c. Procedure:

-

Incubation: Incubate the heparin-containing sample with a solution of purified AT-III and a known, excess amount of thrombin.

-

Substrate Addition: Add the S-2238 substrate.

-

Measurement and Calculation: Measure the rate of pNA formation. The heparin activity is calculated by comparing the results to a standard curve generated with heparin standards of known potency.

Conclusion

This compound (S-2238) is an invaluable tool in biochemistry and clinical diagnostics, offering a sensitive, accurate, and straightforward method for the quantification of thrombin activity.[6] Its application extends to the functional assessment of key components of the coagulation cascade, including antithrombin III and heparin. The detailed protocols and understanding of the underlying biochemical pathways provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective utilization of this important chromogenic substrate.

References

- 1. diapharma.com [diapharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. H-D-Phe-Pip-Arg-pNA hydrochloride | TargetMol [targetmol.com]

- 4. tribioscience.com [tribioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antithrombin (heparin cofactor) assay with "new" chromogenic substrates (S-2238 and Chromozym TH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay of plasma heparin using thrombin and the chromogenic substrate H-D-Phe-Pip-Arg-pNA (S-2238) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. endotell.ch [endotell.ch]

- 12. diapharma.com [diapharma.com]

- 13. aniara.com [aniara.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the H-D-Phe-Pip-Arg-pNA Acetate Chromogenic Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the H-D-Phe-Pip-Arg-pNA acetate (B1210297) chromogenic assay, a fundamental tool for the quantitative determination of thrombin activity and the functional assessment of its primary inhibitor, antithrombin III (AT-III).

Core Principle of the Assay

The H-D-Phe-Pip-Arg-pNA acetate, commonly known as S-2238, is a synthetic chromogenic substrate designed to mimic the natural substrate of thrombin, fibrinogen.[1][2][3][4][5] The principle of the assay is centered on the enzymatic activity of thrombin, a serine protease that plays a pivotal role in the blood coagulation cascade.

Thrombin specifically recognizes and cleaves the peptide sequence H-D-Phe-Pip-Arg, which is linked to a chromophore, p-nitroaniline (pNA). In its intact form, the substrate is colorless. Upon cleavage by thrombin, pNA is released, imparting a yellow color to the solution. The intensity of this color, which can be quantified by measuring its absorbance at 405 nm, is directly proportional to the amount of pNA released and, consequently, to the activity of the thrombin enzyme in the sample.[2]

This assay can be performed as either a kinetic (rate) or an endpoint measurement. The kinetic method involves monitoring the change in absorbance over time, providing the reaction velocity. The endpoint method measures the total absorbance after a fixed period, with the reaction being stopped by the addition of an acid, such as 20% acetic acid.[6]

Quantitative Data: A Comparative Look at Substrate Kinetics

The efficiency of an enzymatic reaction can be described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of the kinetic parameters for the hydrolysis of H-D-Phe-Pip-Arg-pNA (S-2238) by thrombin and a comparison of its relative reactivity with other serine proteases.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Relative Reactivity (%) |

| Human Thrombin | S-2238 | 7 | 180 | 25.7 | 100 |

| Bovine Thrombin | S-2238 | 9 | - | - | - |

| Factor Xa | S-2238 | - | - | - | 5 |

| Plasmin | S-2238 | - | - | - | 5 |

| Kallikrein | S-2238 | - | - | - | 60 |

| Activated Protein C (aPC) | S-2238 | - | - | - | 40 |

Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature. The relative reactivity data is based on information from a product insert and may not directly correlate with kcat/Km values determined under different conditions.[7][8]

Experimental Protocols

Thrombin Activity Assay (Kinetic Method)

This protocol is designed for a 96-well microplate format.

Materials:

-

Assay Buffer: 0.05 M Tris-HCl, 0.15 M NaCl, pH 8.3 at 37°C.

-

Thrombin Standards: Purified human or bovine thrombin of known activity (e.g., NIH units/mL). Prepare a dilution series in Assay Buffer.

-

H-D-Phe-Pip-Arg-pNA (S-2238) Stock Solution: 1-2 mM in sterile distilled water. Store at 2-8°C for up to 6 months.[7]

-

Sample: Purified enzyme or biological fluid containing thrombin.

-

96-well clear flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature of 37°C.

Procedure:

-

Preparation: Bring all reagents to 37°C before use.

-

Assay Setup:

-

Add 80 µL of Assay Buffer to each well.

-

Add 10 µL of Thrombin Standard or sample to the appropriate wells.

-

Include a blank control containing 90 µL of Assay Buffer and no thrombin.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add 10 µL of S-2238 stock solution to each well to initiate the reaction. The final volume will be 100 µL.

-

Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every minute for 10-30 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔA405/min).

-

Subtract the rate of the blank from all standard and sample rates.

-

Plot the corrected rates for the Thrombin Standards against their known concentrations to generate a standard curve.

-

Determine the thrombin activity in the samples by interpolating their corrected rates on the standard curve.

-

Antithrombin III (AT-III) Activity Assay

This assay measures the inhibitory activity of AT-III in the presence of heparin.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 175 mM NaCl, 7.5 mM Na2EDTA, pH 8.4 at 25°C.[6]

-

Heparin Solution: Prepare a solution of heparin in the Assay Buffer. The final concentration in the reaction mixture should be optimized for the specific application.

-

Thrombin Solution: A solution of purified thrombin of known concentration in 0.15 M NaCl.[5]

-

H-D-Phe-Pip-Arg-pNA (S-2238) Solution: Reconstitute S-2238 in distilled water.[6]

-

Stopping Reagent: 20% Acetic Acid.[6]

-

Sample: Plasma or purified AT-III.

-

Microplate or cuvettes and a spectrophotometer set to 405 nm.

Procedure:

-

Sample Preparation: Dilute the plasma sample or AT-III standard in the Assay Buffer containing heparin.

-

Incubation with Thrombin:

-

In a tube or well, mix the diluted sample/standard with an excess of the Thrombin Solution.

-

Incubate for a defined period (e.g., 3-6 minutes) at 37°C to allow the AT-III-heparin complex to inhibit the thrombin.[6]

-

-

Substrate Addition: Add the S-2238 solution to the mixture to start the chromogenic reaction.

-

Incubation: Incubate for a precise amount of time (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the Stopping Reagent (e.g., 20% Acetic Acid).[6]

-

Measurement: Measure the absorbance of the solution at 405 nm.

-

Data Analysis:

-

The absorbance is inversely proportional to the AT-III activity in the sample.

-

Create a standard curve by plotting the absorbance values of the AT-III standards against their known concentrations.

-

Determine the AT-III activity of the samples from the standard curve.

-

Visualizing the Core Concepts

To aid in the understanding of the processes involved, the following diagrams illustrate the enzymatic reaction, the experimental workflow for a thrombin assay, and the central role of thrombin in the coagulation cascade.

Caption: Enzymatic cleavage of H-D-Phe-Pip-Arg-pNA by thrombin.

Caption: General workflow for a chromogenic thrombin activity assay.

Caption: The central role of thrombin in the blood coagulation cascade.

References

- 1. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simplified assay for antithrombin III activity using chromogenic peptide substrate. Manual and automated method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diapharma.com [diapharma.com]

- 4. academic.oup.com [academic.oup.com]

- 5. diapharma.com [diapharma.com]

- 6. Antithrombin (anti-FIIa) - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. endotell.ch [endotell.ch]

- 8. aniara.com [aniara.com]

The Chromogenic Tango: A Technical Guide to the Mechanism of Action of H-D-Phe-Pip-Arg-pNA with Thrombin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action between the synthetic chromogenic substrate, H-D-Phe-Pip-Arg-pNA (commonly known as S-2238), and the pivotal coagulation enzyme, thrombin. This interaction forms the basis of numerous chromogenic assays essential in thrombosis research, anticoagulant drug development, and clinical diagnostics.

Introduction: The Principle of Chromogenic Detection

The fundamental principle behind the use of H-D-Phe-Pip-Arg-pNA lies in its ability to act as a specific substrate for thrombin. The substrate itself is a colorless molecule. However, upon enzymatic cleavage by thrombin, it releases a yellow-colored compound, p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically by the change in absorbance at 405 nm, is directly proportional to the enzymatic activity of thrombin in the sample. This allows for precise quantification of thrombin activity or the activity of its inhibitors.[1][2]

H-D-Phe-Pip-Arg-pNA is a synthetic tripeptide designed to mimic the structure of the N-terminal portion of the A alpha chain of fibrinogen, which is the natural substrate for thrombin.[3][4][5][6][7][8] This mimicry is key to its high specificity for thrombin.

The Molecular Interaction: A Step-by-Step Breakdown

The interaction between H-D-Phe-Pip-Arg-pNA and thrombin is a classic example of enzyme-substrate kinetics.

-

Binding: The H-D-Phe-Pip-Arg-pNA molecule binds to the active site of the thrombin enzyme. The specificity of this binding is dictated by the amino acid sequence of the substrate. The P1 residue, Arginine (Arg), fits into the S1 specificity pocket of thrombin, which has a strong preference for basic amino acids. The P2 (Pipecolyl) and P3 (D-Phenylalanine) residues also contribute to the binding affinity and orientation within the active site.[9]

-

Catalysis: Once bound, the serine protease activity of thrombin catalyzes the hydrolysis of the amide bond between the C-terminal arginine residue and the p-nitroaniline group.

-

Product Release: This cleavage event releases the p-nitroaniline (pNA) molecule, which is the chromogenic component, and the remaining tripeptide fragment. The released pNA absorbs light at 405 nm, allowing for its quantification.

Diagram: Enzymatic Cleavage of H-D-Phe-Pip-Arg-pNA by Thrombin

References

- 1. diapharma.com [diapharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tribioscience.com [tribioscience.com]

- 8. H-D-Phe-Pip-Arg-pNA hydrochloride | TargetMol [targetmol.com]

- 9. Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

S-2238: A Technical Guide to Substrate Specificity and Enzyme Kinetics for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chromogenic substrate S-2238, designed for researchers, scientists, and drug development professionals. The document details the substrate's specificity, enzyme kinetics, and relevant experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key pathways and workflows through diagrams.

Introduction to S-2238

S-2238, with the chemical name H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride, is a well-established chromogenic substrate primarily used for the determination of thrombin activity.[1][2] Its application extends to the measurement of various components in the blood coagulation cascade, including prothrombin and antithrombin.[3] The principle of its action lies in the enzymatic cleavage of the substrate by a target protease, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, quantified by measuring the absorbance of light at 405 nm, is directly proportional to the enzyme's activity.[4][5]

Physicochemical Properties and Storage

A summary of the key physicochemical properties of S-2238 is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | [1][4] |

| Molecular Formula | C₂₇H₃₆N₈O₅ · 2HCl | [1] |

| Molecular Weight | 625.6 g/mol | [1] |

| Appearance | Lyophilized powder | [6] |

| Solubility | > 10 mg/mL in water | [6] |

| Storage (Lyophilized) | 2 to 8 °C, protected from light | [6][7] |

| Stability (Lyophilized) | At least 24 months at 2 to 8 °C | [6] |

| Stability (Solution) | 1 mmol/L in H₂O is stable for over 6 months at 2-8°C | [7] |

Substrate Specificity

S-2238 is highly specific for thrombin but also exhibits reactivity with other serine proteases involved in the coagulation and fibrinolytic systems. The following table summarizes the relative reactivity of S-2238 with various enzymes, with thrombin's reactivity set to 100%.

| Enzyme | Relative Reactivity (%) | Reference(s) |

| Thrombin | 100 | [6] |

| Kallikrein | 60 | [6] |

| Activated Protein C (aPC) | 40 | [6] |

| Factor Xa (FXa) | 5 | [6] |

| Plasmin | 5 | [6] |

It is important to note that while S-2238 can be cleaved by other enzymes, its highest affinity and turnover rate are observed with thrombin, making it a preferred substrate for thrombin-specific assays.[6] For assays in complex biological mixtures, the presence of other proteases could potentially interfere with the accurate measurement of thrombin activity.

Enzyme Kinetics

The interaction between S-2238 and various enzymes can be quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

The table below presents the known kinetic parameters of S-2238 with human and bovine thrombin.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |

| Human α-Thrombin | 7.0 | 180 | 25.7 | [3][4] |

| Bovine α-Thrombin | 9.0 | 200 | 22.2 | [3][4] |

Note: The kcat values were calculated from the Vmax values provided in the references, assuming a 1:1 stoichiometry between the enzyme and the substrate-enzyme complex.

Experimental Protocols

General Principle of a Chromogenic Assay

The fundamental principle of a chromogenic assay using S-2238 involves the enzymatic hydrolysis of the substrate, leading to the release of p-nitroaniline (pNA). The concentration of released pNA is determined by measuring the absorbance at 405 nm. The rate of the reaction can be measured kinetically (monitoring the change in absorbance over time) or as an endpoint measurement after stopping the reaction with an acid (e.g., acetic acid or citric acid).[7]

Thrombin Activity Assay (Kinetic Method)

This protocol provides a general guideline for measuring thrombin activity in a purified system or in plasma.

Materials:

-

S-2238 solution (e.g., 1-2 mM in sterile water)

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl)

-

Thrombin standard of known activity

-

Sample containing unknown thrombin activity

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare a series of thrombin standards of known concentrations in Tris buffer.

-

In a 96-well microplate, add a specific volume of Tris buffer to each well.

-

Add the thrombin standards and unknown samples to their respective wells.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding a specific volume of the S-2238 solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm at regular intervals for a defined period.

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Construct a standard curve by plotting the ΔA/min of the thrombin standards against their known concentrations.

-

Determine the thrombin activity in the unknown samples by interpolating their ΔA/min values on the standard curve.

Antithrombin Activity Assay

This assay measures the activity of antithrombin (AT), a key inhibitor of thrombin, in plasma.

Materials:

-

S-2238 solution

-

Tris buffer with heparin

-

Thrombin solution of known activity

-

Plasma sample

-

Acid stop solution (e.g., 20% acetic acid)

-

Microplate reader

Procedure:

-

Dilute the plasma sample in Tris buffer containing heparin.

-

Add a known excess of thrombin to the diluted plasma and incubate to allow the formation of a thrombin-antithrombin complex.

-

Add the S-2238 solution to the mixture. The residual, uninhibited thrombin will cleave the substrate.

-

After a specific incubation time, stop the reaction by adding the acid stop solution.

-

Measure the absorbance of the released pNA at 405 nm.

-

The amount of pNA released is inversely proportional to the antithrombin activity in the plasma sample. A standard curve prepared with plasma of known antithrombin activity is used for quantification.[8]

Visualizations

Experimental Workflow for Chromogenic Assay

Caption: General workflow for a chromogenic enzyme assay using S-2238.

Thrombin's Role in the Coagulation Cascade

Caption: Simplified diagram of the coagulation cascade highlighting the central role of Thrombin.

References

- 1. CHROMOGENIC SUBSTRATE S-2238™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. quadratech.co.uk [quadratech.co.uk]

- 3. diapharma.com [diapharma.com]

- 4. endotell.ch [endotell.ch]

- 5. diapharma.com [diapharma.com]

- 6. aniara.com [aniara.com]

- 7. diapharma.com [diapharma.com]

- 8. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-D-Phe-Pip-Arg-pNA acetate (S-2238 acetate)

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of H-D-Phe-Pip-Arg-pNA acetate (B1210297), a widely used chromogenic substrate in coagulation research. This document is intended for researchers, scientists, and drug development professionals working in hematology, enzymology, and related fields.

Chemical Structure and Properties

H-D-Phe-Pip-Arg-pNA acetate, also known by its common trade name S-2238 acetate, is a synthetic oligopeptide designed to be a highly specific substrate for the serine protease thrombin.[1][2] Its structure is patterned after the N-terminal portion of the A alpha chain of fibrinogen, which is the natural substrate for thrombin. The peptide sequence consists of D-Phenylalanine, Pipecolic acid, and Arginine, with a p-nitroaniline (pNA) group attached to the C-terminus of Arginine.

The presence of the p-nitroaniline (pNA) moiety allows for the colorimetric detection of enzymatic activity.[3] When cleaved by thrombin, free pNA is released, which has a distinct yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the thrombin activity in the sample.

Physicochemical Properties

The following table summarizes the key physicochemical properties of H-D-Phe-Pip-Arg-pNA and its common salt forms. It is important to note that properties can vary slightly between different suppliers and salt forms.

| Property | This compound | H-D-Phe-Pip-Arg-pNA dihydrochloride | H-D-Phe-Pip-Arg-pNA (Base) |

| Synonyms | S-2238 acetate | S-2238 | S-2238 |

| CAS Number | 115388-96-0[1][4][5][6] | 64815-81-2 | 64815-81-2 |

| Molecular Formula | C29H40N8O7[1][6] | C27H36N8O5 · 2HCl[7][8] | C27H36N8O5[9] |

| Molecular Weight | 612.68 g/mol [1][6] | 625.6 g/mol [7][8] | 552.6 g/mol [9] |

| Appearance | White to yellow solid[1] | Lyophilized powder | Not specified |

| Purity | ≥98%[4] | Not specified | Not specified |

| Solubility | H₂O: 125 mg/mL (requires sonication)[1], DMSO: 100 mg/mL (requires sonication)[1] | H₂O: >10 mmol/L[8] | Not specified |

| Storage | Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month).[1] | 2-8°C[7] | Not specified |

Mechanism of Action

The fundamental principle behind the use of this compound is the enzymatic cleavage of the p-nitroaniline (pNA) group by thrombin. The reaction proceeds as follows:

H-D-Phe-Pip-Arg-pNA + Thrombin → H-D-Phe-Pip-Arg-OH + pNA

The liberated pNA has a maximum absorbance at 405 nm, allowing for the kinetic measurement of thrombin activity. This direct relationship between enzyme activity and color change forms the basis of various chromogenic assays.

Experimental Protocols

This compound is predominantly used in chromogenic assays to determine the activity of thrombin or its inhibitors, such as antithrombin III (AT-III).[1][2][10] Below are generalized protocols for a thrombin activity assay and an antithrombin III activity assay.

Thrombin Activity Assay

This protocol provides a basic framework for measuring thrombin activity in a sample using a 96-well plate format.

Materials:

-

This compound (S-2238 acetate)

-

Human α-thrombin (for standard curve)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of S-2238 acetate in sterile water or an appropriate buffer (e.g., 1-2 mM). Store aliquots at -20°C.

-

Prepare a series of thrombin standards of known concentrations in the assay buffer.

-

-

Assay Setup:

-

Add a specific volume of the sample or thrombin standard to each well of the microplate.

-

Add the assay buffer to bring the total volume to the desired pre-substrate addition volume.

-

-

Initiation of Reaction:

-

To start the reaction, add a defined volume of the S-2238 acetate working solution to each well.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a specified period.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each well from the linear portion of the absorbance versus time curve.

-

Generate a standard curve by plotting the ΔA/min of the thrombin standards against their known concentrations.

-

Determine the thrombin activity in the unknown samples by interpolating their ΔA/min values on the standard curve.

-

Antithrombin III (AT-III) Activity Assay

This assay measures the inhibitory effect of AT-III on a known amount of thrombin.

Materials:

-

This compound (S-2238 acetate)

-

Human α-thrombin

-

Antithrombin III (for standard curve)

-

Heparin

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of S-2238 acetate, thrombin, and AT-III standards.

-

Prepare a working solution of heparin in the assay buffer.

-

-

Assay Setup:

-

Add the plasma sample or AT-III standard to the wells.

-

Add the heparin working solution to each well.

-

Add a known excess of the thrombin solution to each well.

-

Incubate the plate for a specific time (e.g., 1-5 minutes) at 37°C to allow the AT-III to inhibit the thrombin.

-

-

Chromogenic Reaction:

-

Add the S-2238 acetate working solution to each well to initiate the chromogenic reaction with the residual, uninhibited thrombin.

-

-

Measurement and Analysis:

-

Measure the absorbance at 405 nm as described in the thrombin activity assay. The rate of color development is inversely proportional to the AT-III activity in the sample.

-

Create a standard curve by plotting the ΔA/min of the AT-III standards against their concentrations.

-

Determine the AT-III activity in the samples from the standard curve.

-

Signaling Pathways and Workflows

This compound is a key tool for studying the coagulation cascade, a complex series of enzymatic reactions that leads to the formation of a blood clot. Thrombin is the central enzyme in this cascade.

The Coagulation Cascade

The following diagram illustrates the simplified intrinsic, extrinsic, and common pathways of the coagulation cascade, culminating in the activation of thrombin, the target of H-D-Phe-Pip-Arg-pNA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tribioscience.com [tribioscience.com]

- 4. H-D-Phe-Pip-Arg-pNA (acetate) | 115388-96-0 [sigmaaldrich.com]

- 5. This compound | 115388-96-0 [chemicalbook.com]

- 6. invivochem.net [invivochem.net]

- 7. endotell.ch [endotell.ch]

- 8. Diapharma Group, Inc. S-2238 CHROMOGENIX SUB 25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. S 2238 | C27H36N8O5 | CID 123853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

H-D-Phe-Pip-Arg-pNA Acetate: An In-Depth Technical Guide for Serine Protease Activity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate H-D-Phe-Pip-Arg-pNA acetate (B1210297) (also known as S-2238) for the study of serine protease activity. This document details the substrate's mechanism of action, kinetic parameters, and provides detailed protocols for its use in key applications, including the direct measurement of thrombin activity and the functional assessment of its primary inhibitor, antithrombin III.

Introduction

H-D-Phenylalanyl-Pipecolyl-Arginyl-p-nitroanilide (H-D-Phe-Pip-Arg-pNA) is a synthetic chromogenic substrate designed to be highly sensitive and specific for the serine protease thrombin.[1][2][3] It mimics the amino acid sequence at the cleavage site of the Aα chain of fibrinogen, the natural substrate of thrombin.[1][2][3] The substrate is available in various salt forms, including acetate, hydrochloride, and dihydrochloride, which generally offer enhanced water solubility and stability without significantly impacting biological activity.[1] Upon enzymatic cleavage by a serine protease, the colorless substrate releases the yellow chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity.[4]

Mechanism of Action

The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule. This process is characteristic of serine protease catalysis, involving the enzyme's active site.

"H-D-Phe-Pip-Arg-pNA" [label="H-D-Phe-Pip-Arg-pNA (Colorless Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Serine_Protease" [label="Serine Protease (e.g., Thrombin)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Products" [label="H-D-Phe-Pip-Arg-OH + p-Nitroaniline (Yellow)", fillcolor="#FBBC05", fontcolor="#202124"];

"H-D-Phe-Pip-Arg-pNA" -> "Products" [label="Hydrolysis", color="#34A853"]; "Serine_Protease" -> "H-D-Phe-Pip-Arg-pNA" [arrowhead=none, style=dashed, color="#EA4335"]; }

Figure 1: Enzymatic cleavage of H-D-Phe-Pip-Arg-pNA.

Data Presentation: Kinetic Parameters

The following tables summarize the kinetic constants of H-D-Phe-Pip-Arg-pNA (S-2238) with various serine proteases. These values are essential for designing experiments and interpreting results.

Table 1: Kinetic Parameters of H-D-Phe-Pip-Arg-pNA with Thrombin

| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (μM⁻¹s⁻¹) |

| Human Thrombin | 7 | 180 | 25.7 |

| Bovine Thrombin | 9 | 200 | 22.2 |

Data compiled from multiple sources. Assay conditions can influence these values.

Table 2: Relative Activity of H-D-Phe-Pip-Arg-pNA with Various Serine Proteases

| Serine Protease | Relative Activity (%) |

| Thrombin | 100 |

| Kallikrein | 60 |

| Activated Protein C (APC) | 40 |

| Factor Xa | 5 |

| Factor XIa | 5 |

| Plasmin | 5 |

This table presents a qualitative comparison of the substrate's reactivity with different serine proteases, with thrombin activity set to 100%.

Experimental Protocols

Direct Thrombin Activity Assay

This protocol outlines the steps for determining the activity of a purified thrombin sample.

Materials:

-

H-D-Phe-Pip-Arg-pNA acetate (S-2238)

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 0.15 M NaCl)

-

Purified Thrombin Solution (human or bovine)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

-

96-well microplate or cuvettes

-

20% Acetic Acid or 2% Citric Acid (for endpoint assay)

Protocol:

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; "Stock_Solution" [label="Prepare S-2238 Stock Solution (1-2 mM in sterile water)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Reaction_Mixture" [label="Prepare Reaction Mixture (Tris Buffer + S-2238)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_assay" { label="Assay"; style="filled"; color="#F1F3F4"; "Pre-incubate" [label="Pre-incubate Reaction Mixture at desired temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; "Initiate" [label="Add Thrombin Sample to initiate the reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Measure" [label="Measure Absorbance at 405 nm", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_analysis" { label="Data Analysis"; style="filled"; color="#F1F3F4"; "Calculate_Rate" [label="Calculate the rate of pNA release (ΔA/min)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Determine_Activity" [label="Determine Thrombin Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Stock_Solution" -> "Reaction_Mixture" [color="#5F6368"]; "Reaction_Mixture" -> "Pre-incubate" [color="#5F6368"]; "Pre-incubate" -> "Initiate" [color="#5F6368"]; "Initiate" -> "Measure" [color="#5F6368"]; "Measure" -> "Calculate_Rate" [color="#5F6368"]; "Calculate_Rate" -> "Determine_Activity" [color="#5F6368"]; }

Figure 2: Workflow for direct thrombin activity assay.

Procedure:

-

Prepare a stock solution of S-2238: Reconstitute the substrate in sterile water to a stock concentration of 1-2 mM. This solution is stable for several months when stored at 2-8°C.

-

Prepare the reaction mixture: In each well of a 96-well plate or a cuvette, combine the Tris buffer and the S-2238 stock solution to achieve a final substrate concentration in the range of its K_m_ (e.g., 10-100 µM).

-

Pre-incubate the reaction mixture: Incubate the plate or cuvettes at the desired temperature (e.g., 37°C) for 3-5 minutes.

-

Initiate the reaction: Add the thrombin sample to each well to start the enzymatic reaction.

-

Measure absorbance:

-

Kinetic Assay: Immediately start monitoring the increase in absorbance at 405 nm over time using a microplate reader or spectrophotometer.

-

Endpoint Assay: After a fixed incubation time (e.g., 3 minutes), stop the reaction by adding an acid solution (e.g., 20% acetic acid or 2% citric acid).[5] Then, measure the absorbance at 405 nm.

-

-

Calculate thrombin activity: The rate of the reaction (ΔA/min) is proportional to the thrombin activity in the sample. This can be calculated from the linear portion of the absorbance versus time plot for the kinetic assay, or from the final absorbance value in the endpoint assay.

Antithrombin III (AT-III) Activity Assay

This assay measures the functional activity of AT-III in a plasma sample.[4][6]

Principle:

The AT-III in the plasma sample, in the presence of heparin, inhibits a known excess amount of thrombin. The remaining thrombin activity is then measured using the chromogenic substrate S-2238. The measured activity is inversely proportional to the AT-III concentration in the sample.[4]

"AT-III" [label="AT-III in Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; "Heparin" [label="Heparin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Thrombin_Excess" [label="Excess Thrombin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AT-III_Heparin_Thrombin" [label="[AT-III-Heparin-Thrombin] Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; "Residual_Thrombin" [label="Residual Thrombin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "S-2238" [label="S-2238", fillcolor="#F1F3F4", fontcolor="#202124"]; "pNA" [label="pNA (Color)", fillcolor="#FBBC05", fontcolor="#202124"];

"AT-III" -> "AT-III_Heparin_Thrombin" [color="#5F6368"]; "Heparin" -> "AT-III_Heparin_Thrombin" [color="#5F6368"]; "Thrombin_Excess" -> "AT-III_Heparin_Thrombin" [color="#5F6368"]; "Thrombin_Excess" -> "Residual_Thrombin" [style=dashed, color="#5F6368"]; "Residual_Thrombin" -> "pNA" [label="cleaves", color="#34A853"]; "S-2238" -> "pNA" [arrowhead=none, style=dashed, color="#34A853"]; }

Figure 3: Principle of the antithrombin III activity assay.

Materials:

-

This compound (S-2238)

-

Tris/Heparin Buffer (e.g., 50 mM Tris, 7.5 mM Na₂EDTA, 175 mM NaCl, pH 8.4, containing heparin)[4]

-

Thrombin solution of known activity

-

Plasma samples and calibrators

-

20% Acetic Acid (for endpoint assay)

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Dilute plasma samples and calibrators in the Tris/Heparin Buffer.

-

Incubation with Thrombin: Add a known excess of thrombin solution to the diluted samples and calibrators. Incubate for a defined period (e.g., 3-6 minutes) at 37°C to allow for the formation of the AT-III-heparin-thrombin complex.[4]

-

Addition of Substrate: Add the S-2238 solution to each well to start the chromogenic reaction.

-

Measurement:

-

Kinetic Assay: Monitor the change in absorbance at 405 nm over time.

-

Endpoint Assay: After a fixed incubation time, stop the reaction with 20% acetic acid and measure the final absorbance at 405 nm.[4]

-

-

Calculation: The AT-III activity is inversely proportional to the measured absorbance. A calibration curve is generated using the results from the plasma calibrators, and the AT-III activity in the samples is determined from this curve.

Conclusion

This compound (S-2238) is a valuable tool for researchers studying serine proteases, particularly thrombin. Its high sensitivity and specificity, coupled with well-established protocols, make it suitable for a wide range of applications in basic research, clinical diagnostics, and drug development. This guide provides the essential technical information to effectively utilize this chromogenic substrate in the laboratory.

References

- 1. academic.oup.com [academic.oup.com]

- 2. diapharma.com [diapharma.com]

- 3. aniara.com [aniara.com]

- 4. endotell.ch [endotell.ch]

- 5. diapharma.com [diapharma.com]

- 6. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromogenic Substrate H-D-Phe-Pip-Arg-pNA Acetate: A Technical Guide for Coagulation Cascade Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role and application of H-D-Phe-Pip-Arg-pNA acetate (B1210297), a synthetic chromogenic substrate, in the intricate field of coagulation cascade research. This document provides a comprehensive overview of its mechanism of action, kinetic properties, and detailed protocols for its use in assessing key enzymatic activities within the coagulation and fibrinolytic systems.

Introduction to H-D-Phe-Pip-Arg-pNA Acetate (S-2238)

H-D-phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide acetate, commonly known as S-2238, is a small synthetic peptide that serves as a highly specific chromogenic substrate for the serine protease, thrombin (Factor IIa).[1][2][3][4] Its design is patterned after the N-terminal portion of the A alpha chain of fibrinogen, which is the natural substrate for thrombin.[3] This structural mimicry allows for a high degree of specificity in enzymatic assays.

The fundamental principle behind its use lies in a colorimetric reaction. In its intact form, H-D-Phe-Pip-Arg-pNA is a colorless compound. However, upon enzymatic cleavage by thrombin at the arginine residue, it releases the yellow-colored chromophore, p-nitroaniline (pNA).[5] The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the activity of the enzyme in the sample.[5] This characteristic makes it an invaluable tool for kinetic studies and the quantitative determination of various components of the coagulation cascade.

Role in the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions involving numerous clotting factors that ultimately leads to the formation of a stable fibrin (B1330869) clot. The cascade is traditionally divided into the intrinsic (contact activation), extrinsic (tissue factor), and common pathways, all ofwhich converge on the activation of thrombin.

dot

Caption: Overview of the Intrinsic, Extrinsic, and Common Coagulation Pathways.

This compound's primary utility is in the direct measurement of thrombin activity, a critical juncture in the common pathway.[1][2][3][4] Furthermore, through ingeniously designed assays, it can be employed to indirectly assess the activity of other factors and inhibitors that influence thrombin generation or activity.

Quantitative Data: Enzyme Kinetics and Specificity

The efficiency and specificity of an enzyme-substrate interaction are best described by its kinetic parameters.

Kinetic Parameters for Thrombin

The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are crucial for understanding the interaction between H-D-Phe-Pip-Arg-pNA and thrombin. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number of the enzyme.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) | Conditions |

| Human α-Thrombin | H-D-Phe-Pip-Arg-pNA | 1.33 ± 0.07[6] | 91.4 ± 1.8[6] | 68.7[6] | pH 7.8, 23°C[7] |

| Bovine α-Thrombin | H-D-Phe-Pip-Arg-pNA | 1.50 ± 0.10[6] | 98.0 ± 0.5[6] | 65.3[6] | pH 7.8, 23°C[7] |

| Human Thrombin | H-D-Phe-Pip-Arg-pNA | 7[8] | 180[9] | 26[9] | pH 8.3, 37°C[8][9] |

| Bovine Thrombin | H-D-Phe-Pip-Arg-pNA | 9[8] | - | - | pH 8.3, 37°C[8] |

Note: Variations in kinetic parameters can be attributed to different experimental conditions (e.g., pH, temperature, buffer composition).

Substrate Specificity and Cross-Reactivity

While H-D-Phe-Pip-Arg-pNA is highly specific for thrombin, it is essential to understand its potential cross-reactivity with other serine proteases in the coagulation and fibrinolytic systems, especially when analyzing complex biological samples.

| Enzyme | Relative Activity (%) | Preferred Chromogenic Substrate |

| Thrombin (Factor IIa) | 100 | H-D-Phe-Pip-Arg-pNA (S-2238) |

| Factor Xa | ~5 | S-2222 or S-2765 |

| Plasma Kallikrein | ~60 | S-2302 (H-D-Pro-Phe-Arg-pNA) |

| Plasmin | ~5 | S-2251 |

| Activated Protein C (APC) | ~40 | S-2366 |

Data compiled from various sources indicating relative hydrolysis rates compared to thrombin. Assay conditions must be optimized to ensure specificity.

Experimental Protocols

Detailed and standardized protocols are paramount for obtaining reproducible and reliable results. The following sections provide methodologies for key experiments utilizing this compound.

Thrombin Activity Assay

This assay directly measures the enzymatic activity of thrombin in a purified system or in plasma.

dot

Caption: Experimental workflow for a direct thrombin activity assay.

Materials:

-

This compound (S-2238)

-

Human or Bovine Thrombin (for standard curve)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.3, containing 150 mM NaCl)

-

96-well microplate

-

Microplate reader with 405 nm filter

-

Incubator at 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of S-2238 in sterile distilled water (e.g., 1-2 mM).

-

Prepare a series of thrombin standards by diluting a stock solution in Tris-HCl buffer to achieve a range of concentrations (e.g., 0-10 NIH units/mL).

-

Prepare unknown samples by diluting them in Tris-HCl buffer as required.

-

-

Assay Setup:

-

Pipette 50 µL of each thrombin standard and unknown sample into separate wells of a 96-well plate. Include a blank well containing 50 µL of Tris-HCl buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the pre-warmed S-2238 solution to each well.

-

Kinetic Method: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of reaction (ΔOD/min) is proportional to the thrombin activity.

-

Endpoint Method: Incubate the plate at 37°C for a fixed period (e.g., 5-15 minutes). Stop the reaction by adding 50 µL of an acid solution (e.g., 2% acetic acid). Read the final absorbance at 405 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

For the kinetic method, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Construct a standard curve by plotting the absorbance (endpoint) or reaction rate (kinetic) against the known thrombin concentrations.

-

Determine the thrombin activity in the unknown samples by interpolating their values from the standard curve.

-

Antithrombin (AT) Activity Assay

This assay measures the activity of antithrombin, a key inhibitor of thrombin, in the presence of heparin. The assay quantifies the residual thrombin activity after its inhibition by the AT-heparin complex.

dot

Caption: Experimental workflow for an antithrombin activity assay.

Materials:

-

This compound (S-2238)

-

Human or Bovine Thrombin

-

Heparin

-

Tris-HCl buffer (e.g., 50 mM, pH 8.4)

-

Citrated plasma samples

-

Normal pooled plasma (for standard curve)

-

Acid stop solution (e.g., 20% acetic acid)

Procedure:

-

Reagent Preparation:

-

Prepare Tris-Heparin buffer by adding heparin to the Tris-HCl buffer to a final concentration of approximately 2 IU/mL.

-

Prepare a thrombin solution of known activity (e.g., 6 NIH units/mL) in saline.

-

Prepare an S-2238 solution in distilled water.

-

Prepare a standard curve by serially diluting normal pooled plasma in Tris-Heparin buffer.

-

-

Assay Procedure:

-

Dilute patient plasma samples in Tris-Heparin buffer.

-

To 100 µL of each standard and diluted sample, add 100 µL of the thrombin solution.

-

Incubate for a precise time (e.g., 60 seconds) at 37°C to allow for the inhibition of thrombin by the antithrombin-heparin complex.

-

Add 100 µL of the pre-warmed S-2238 solution to each well and incubate for a further fixed time (e.g., 120 seconds) at 37°C.

-

Stop the reaction by adding 100 µL of the acid stop solution.

-

-

Measurement and Analysis:

-

Read the absorbance at 405 nm.

-

Construct a standard curve by plotting the absorbance against the percentage of normal plasma. Note that the absorbance will be inversely proportional to the antithrombin activity.

-

Determine the antithrombin activity of the patient samples from the standard curve.

-

Factor XIa and Plasma Kallikrein Activity Assays: The Role of Specific Substrates

While H-D-Phe-Pip-Arg-pNA can be cleaved by plasma kallikrein to some extent, more specific substrates are generally preferred for accurate quantification of these enzymes to avoid cross-reactivity.

-

For Plasma Kallikrein: The chromogenic substrate H-D-Pro-Phe-Arg-pNA (S-2302) is the substrate of choice due to its higher specificity for this enzyme. Assays for prekallikrein involve an initial activation step to convert it to kallikrein before the addition of the substrate.

-

For Factor XIa: Direct measurement of Factor XIa activity using a chromogenic substrate is less common. Instead, chromogenic assays for Factor XIa typically employ a coupled-reaction approach. In these assays, Factor XIa activates Factor IX to Factor IXa, which in turn, as part of the tenase complex, activates Factor X to Factor Xa. The generated Factor Xa is then quantified using a Factor Xa-specific chromogenic substrate (e.g., S-2222 or S-2765) . The amount of pNA released is therefore proportional to the initial Factor XIa activity.

Applications in Drug Development and Research

The use of this compound and related chromogenic substrates is integral to various aspects of coagulation research and the development of novel antithrombotic agents.

-

Screening for Thrombin Inhibitors: High-throughput screening assays can be readily developed to identify and characterize direct thrombin inhibitors.

-

Monitoring Anticoagulant Therapy: Chromogenic assays are used to monitor the effects of anticoagulants that directly or indirectly inhibit thrombin.

-

Investigating Coagulation Disorders: These assays aid in the diagnosis and study of congenital or acquired deficiencies or dysfunctions of coagulation factors and their inhibitors.

-

Basic Research: The substrate is fundamental in elucidating the mechanisms of action of various components of the coagulation cascade and their interactions.

Conclusion

This compound (S-2238) remains a cornerstone in the toolkit of researchers investigating the coagulation cascade. Its high specificity for thrombin, coupled with the simplicity and sensitivity of chromogenic assays, provides a robust platform for quantifying enzymatic activity and exploring the intricate balance of hemostasis. A thorough understanding of its kinetic properties, specificity, and the appropriate experimental design is crucial for generating accurate and meaningful data in both basic research and the development of new therapeutic interventions for thrombotic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tribioscience.com [tribioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H-D-Phe-Pip-Arg-pNA hydrochloride | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aniara.com [aniara.com]

- 9. diapharma.com [diapharma.com]

An In-Depth Technical Guide to H-D-Phe-Pip-Arg-pNA Acetate (S-2238) in Fibrinolysis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-D-Phe-Pip-Arg-pNA acetate (B1210297), commercially known as S-2238, a critical tool in the field of hemostasis and fibrinolysis research. While not a direct substrate for the primary fibrinolytic enzyme plasmin, its high specificity for thrombin makes it indispensable for quantifying key regulators and components of the coagulation cascade, which is intrinsically linked to fibrinolysis.

Introduction to H-D-Phe-Pip-Arg-pNA (S-2238)

H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline, or S-2238, is a synthetic chromogenic substrate designed to mimic the N-terminal portion of the Aα chain of fibrinogen, the natural substrate for thrombin.[1][2][3][4] Its primary application lies in the precise measurement of thrombin (Factor IIa) activity.[5][6] The cleavage of this substrate by thrombin releases a yellow-colored compound, p-nitroaniline (pNA), which allows for direct, quantitative spectrophotometric analysis.[7][8] This property enables its use in a variety of assays crucial for understanding the balance between coagulation and fibrinolysis.

Mechanism of Action

The utility of S-2238 is based on a straightforward enzymatic reaction. Thrombin, a serine protease, specifically recognizes and cleaves the peptide bond between arginine (Arg) and the p-nitroaniline (pNA) molecule.[8] In its intact, uncleaved form, the substrate is colorless. Upon hydrolysis, the liberated pNA molecule exhibits a strong absorbance at 405 nm.[9] The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of thrombin in the sample.[10][11]

Physicochemical and Kinetic Data

The reliable application of S-2238 in quantitative assays depends on its well-defined properties and kinetic parameters.

Table 1: Physicochemical Properties of S-2238

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride | [9] |

| Molecular Formula | C₂₇H₃₆N₈O₅ · 2HCl | [8] |

| Molecular Weight | 625.6 g/mol | [6][9][12] |

| Solubility in H₂O | > 10 mmol/L | [9][12] |

| Molar Extinction Coeff. (ε) | 1.27 x 10⁴ mol⁻¹·L·cm⁻¹ at 316 nm | [9] |

| Recommended Storage | 2-8°C, dry and protected from light |[9][13] |

Table 2: Kinetic Constants for S-2238 Hydrolysis by Thrombin Determined at 37°C in 0.05 mol/L Tris buffer, pH 8.3

| Enzyme | Michaelis Constant (Kₘ) | Vₘₐₓ | Reference(s) |

|---|---|---|---|

| Human α-Thrombin | 0.7 x 10⁻⁵ mol/L (7 µM) | 1.7 x 10⁻⁷ mol/min · NIH-U | [10][11][13] |

| Bovine α-Thrombin | 0.9 x 10⁻⁵ mol/L (9 µM) | 2.2 x 10⁻⁷ mol/min · NIH-U |[10][11][13] |

Core Applications in Hemostasis and Fibrinolysis Research

S-2238 is a cornerstone substrate for assays that, while centered on thrombin, provide critical insights into the fibrinolytic system by measuring its key regulators.

-

Antithrombin (AT) Activity Assay: This is a primary application of S-2238. Antithrombin is a major inhibitor of thrombin, and its activity is a key factor in preventing thrombosis. The assay measures the functional activity of AT by incubating plasma with a known excess of thrombin in the presence of heparin.[9][14] The residual thrombin activity, which is inversely proportional to the AT activity in the sample, is then quantified using S-2238.[9] This assay is crucial for diagnosing AT deficiency and monitoring anticoagulant therapies.[14]

-

Heparin Quantification: The principle is similar to the AT assay. Heparin's anticoagulant effect is mediated by its potentiation of antithrombin's inhibitory activity.[9] In this assay, excess purified antithrombin is added to a plasma sample to ensure it is not a limiting factor. The rate of thrombin inhibition is then directly proportional to the concentration of heparin, with S-2238 used to measure the remaining thrombin.[9]

-

Prothrombin (Factor II) Measurement: S-2238 can be used to determine the concentration of prothrombin in plasma.[9] This involves the quantitative activation of prothrombin to thrombin using specific activators like staphylocoagulase.[15] The resulting thrombin is then measured via its activity on S-2238, providing a direct measure of the initial prothrombin level.

-

Thrombin Generation Assays (TGA): TGA provides a global assessment of the coagulation potential of a plasma sample. S-2238 is used to continuously monitor the generation of thrombin over time after the addition of a trigger.[16] The resulting curve provides detailed information on the dynamics of coagulation, which is essential for studying prothrombotic and bleeding disorders and the effect of drugs that modulate the hemostatic balance.

-

Specificity and Selectivity: S-2238 demonstrates high specificity for thrombin. It is significantly more sensitive to thrombin than to other serine proteases like plasmin and trypsin, and it is insensitive to Factor Xa.[17] This high selectivity is critical for obtaining accurate results in complex biological samples like plasma, where multiple proteases are present.[8]

Detailed Experimental Protocol: Antithrombin Activity Assay

This protocol details a standard method for determining the functional activity of antithrombin in human plasma using S-2238.

5.1. Principle Antithrombin in the plasma sample, potentiated by an excess of heparin, forms a complex with and neutralizes a known, excess amount of added thrombin. The residual, un-neutralized thrombin activity is then measured by the rate of p-nitroaniline (pNA) release from the chromogenic substrate S-2238. The amount of pNA released is inversely proportional to the antithrombin activity in the sample.[9]

5.2. Reagents and Materials

-

S-2238 Stock Solution: Reconstitute 25 mg of S-2238 (MW: 625.6) in sterile water to a stock concentration of 1-2 mM.[8][9] Store at 2-8°C for up to 6 months.[9]

-

Tris Buffer: 50 mM Tris-HCl, 175 mM NaCl, pH 8.4 (at 25°C).[9]

-

Thrombin Solution: Bovine or human thrombin, diluted in Tris buffer to a working concentration of approximately 6 NIH-U/mL (14 nkat/mL).[9]

-

Heparin Solution: Heparin added to Tris Buffer.

-

Test Plasma: Citrated human plasma (9 parts blood to 1 part 0.1 M sodium citrate).

-

Stopping Reagent (for endpoint method): 20% Acetic Acid.[9]

-

Equipment: 96-well microplate, microplate reader with a 405 nm filter, incubator (37°C), precision pipettes.

5.3. Assay Procedure (Kinetic Method)

-

Preparation: Pre-warm the Tris buffer, thrombin solution, S-2238 solution, and microplate to 37°C.

-

Sample Incubation: In a microplate well, add 20 µL of test plasma to 200 µL of the heparin-containing Tris buffer.

-

Thrombin Inhibition: Add 50 µL of the pre-warmed thrombin solution to the well. Incubate for exactly 60 seconds at 37°C to allow for the inhibition of thrombin by the AT-heparin complex.

-

Chromogenic Reaction: Add 50 µL of the pre-warmed S-2238 solution to initiate the reaction.

-

Measurement: Immediately place the plate in the microplate reader (set to 37°C) and measure the change in absorbance at 405 nm per minute (ΔA/min) over 2-3 minutes.

-

Calculation: The antithrombin activity is inversely proportional to the measured ΔA/min. A standard curve prepared using plasma calibrators with known AT activity should be run in parallel to determine the activity in the test samples.

Interplay of Coagulation and Fibrinolysis

The coagulation and fibrinolytic systems are tightly regulated and interconnected. Thrombin is a pivotal enzyme not only for fibrin (B1330869) formation but also for activating fibrinolysis inhibitors like Thrombin-Activatable Fibrinolysis Inhibitor (TAFI). Therefore, accurately measuring thrombin and its inhibitors like antithrombin provides a crucial window into the overall hemostatic state, including the potential for fibrinolysis. Assays using S-2238 are fundamental to this assessment.

Conclusion

H-D-Phe-Pip-Arg-pNA acetate (S-2238) is a highly specific and sensitive chromogenic substrate for thrombin. While it does not directly measure the activity of fibrinolytic enzymes like plasmin, its application is fundamental to fibrinolysis research. By enabling the precise quantification of thrombin, its precursor prothrombin, and its primary inhibitor antithrombin, S-2238 provides researchers with essential tools to investigate the intricate balance of the hemostatic system. Its reliability and the robustness of the assays developed around it ensure that S-2238 will remain a vital component of the toolkit for scientists in thrombosis, hemostasis, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. quadratech.co.uk [quadratech.co.uk]

- 6. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. diapharma.com [diapharma.com]

- 10. endotell.ch [endotell.ch]

- 11. diapharma.com [diapharma.com]

- 12. Diapharma Group, Inc. S-2238 CHROMOGENIX SUB 25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 13. aniara.com [aniara.com]

- 14. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cellmolbiol.org [cellmolbiol.org]

- 17. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

S-2238: A Technical Guide to a Cornerstone Chromogenic Substrate for Thrombin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of S-2238, a highly specific chromogenic substrate for thrombin. S-2238, with the chemical structure H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride, has become an indispensable tool in hemostasis research and clinical diagnostics. Its development marked a significant advancement in the ability to accurately and efficiently measure thrombin activity, a critical enzyme in the coagulation cascade.

Principle of Action

S-2238 is a synthetic oligopeptide linked to a chromophore, p-nitroaniline (pNA).[1][2] In its intact form, the substrate is colorless. Thrombin, a serine protease, specifically recognizes and cleaves the peptide sequence at the arginine residue. This enzymatic cleavage releases the pNA group, which imparts a distinct yellow color to the solution.[1] The rate of pNA release is directly proportional to the thrombin activity and can be quantified by measuring the change in absorbance at 405 nm.[2][3]

Key Performance Characteristics

S-2238 is renowned for its high affinity and specificity for thrombin, making it a preferred substrate in complex biological samples where other proteases might be present.[1] Its lower Michaelis constant (Km) compared to other substrates indicates a higher affinity for thrombin.[1] This high affinity allows for sensitive detection of thrombin activity even at low concentrations.[1]

Quantitative Data Summary

The following tables summarize the key kinetic parameters of S-2238 with human and bovine thrombin, as well as its chemical and physical properties.

Table 1: Kinetic Parameters of S-2238

| Parameter | Human Thrombin | Bovine Thrombin |

| Km (mol/L) | 0.7 x 10-5[3][4] | 0.9 x 10-5[3][4] |

| Vmax (mol/min · NIH-U) | 1.7 x 10-7[3][4] | 2.2 x 10-7[3][4] |

Determined at 37°C in 0.05 mol/L Tris buffer, pH 8.3, I 0.15.[3][4]

Table 2: Chemical and Physical Properties of S-2238

| Property | Value |

| Chemical Name | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride[3][5] |

| Molecular Formula | C27H36N8O5 · 2HCl[1] |

| Molecular Weight | 625.6 g/mol [5][6] |

| Appearance | Lyophilized powder[7] |

| Solubility | > 10 mmol/L in H2O[5] |

| Absorbance Maximum (pNA) | 405 nm[3] |

| Molar Extinction Coefficient of pNA (ε405) | 10,400 M-1cm-1[1] |

Experimental Protocols

The following are detailed methodologies for performing a thrombin activity assay using S-2238.

Materials

-

S-2238 (H-D-Phe-Pip-Arg-pNA)[1]

-

Tris Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 0.15 M NaCl)[1]

-

Thrombin solution (human or bovine)[1]

-

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm[1]

-

96-well microplate or cuvettes[1]

-

Sterile water[1]

-

Acetic acid (20%) for acid-stopped method (optional)[5]

Preparation of Reagents

-

S-2238 Stock Solution: Reconstitute the lyophilized S-2238 substrate in sterile water to a stock concentration of 1-2 mM.[1][3] This solution is stable for over six months when stored at 2-8°C.[3][4]

-

Tris Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 8.3. Add NaCl to a final concentration of 0.15 M.[1]

-

Thrombin Standard: Prepare a stock solution of thrombin of known activity (e.g., in NIH units/mL) in a suitable buffer.[5]

Assay Procedure (Initial Rate Method)

-

Reaction Mixture Preparation: In each well of a microplate, combine the Tris buffer and the S-2238 solution. The final substrate concentration should be in the range of its Km (e.g., 1-10 µM).[1]

-

Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.[1][4]

-

Initiation of Reaction: Add the thrombin sample to the wells to initiate the enzymatic reaction.[1]

-

Absorbance Measurement: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader.[1]

-

Calculation of Thrombin Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time curve. The thrombin activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,400 M⁻¹cm⁻¹).[1]

Assay Procedure (Acid-Stopped Method)

-

Follow steps 1-3 of the initial rate method.

-

Incubation: Incubate the reaction mixture for a fixed period (e.g., 5-10 minutes) at the desired temperature.

-

Stopping the Reaction: Add 20% acetic acid to each well to stop the enzymatic reaction.[5]

-

Absorbance Measurement: Measure the final absorbance at 405 nm.

-

Calculation: The thrombin activity is proportional to the final absorbance value after subtracting the blank.

Visualizations

Signaling Pathway: Thrombin's Role in Coagulation

Caption: Thrombin's central role in the coagulation cascade and the mechanism of S-2238 cleavage.

Experimental Workflow: Thrombin Activity Assay

Caption: A generalized workflow for determining thrombin activity using the S-2238 chromogenic assay.

Applications

The specificity and reliability of S-2238 have led to its widespread use in various applications, including:

-

Measurement of Antithrombin (AT-III) activity in plasma. [3][8]

-

Assessment of Platelet Factor 3. [3]

-

Quantification of Heparin in plasma. [3]

-

Drug discovery and development of thrombin inhibitors.

Conclusion

S-2238 remains a gold-standard chromogenic substrate for the specific and sensitive measurement of thrombin activity. Its well-characterized kinetic properties, coupled with straightforward and robust assay protocols, have solidified its position as a critical reagent in both research and clinical settings. This guide provides a comprehensive overview for professionals seeking to utilize S-2238 in their work, ensuring accurate and reproducible results in the study of coagulation and related pathologies.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. endotell.ch [endotell.ch]

- 4. aniara.com [aniara.com]

- 5. diapharma.com [diapharma.com]

- 6. medkoo.com [medkoo.com]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-D-Phe-Pip-Arg-pNA Acetate (CAS Number 115388-96-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Phe-Pip-Arg-pNA acetate (B1210297), also widely known by its synonym S-2238 acetate, is a synthetic chromogenic substrate with high specificity for the serine protease thrombin. This peptide, with the chemical formula C₂₉H₄₀N₈O₇ and a molecular weight of 612.68 g/mol , plays a pivotal role in hematology and coagulation research. Its primary application lies in the quantitative determination of antithrombin III (AT-III) activity in plasma, a key regulator of the coagulation cascade. This technical guide provides a comprehensive overview of the compound's properties, its mechanism of action, detailed experimental protocols for its use in AT-III assays, and its role within the broader context of the coagulation signaling pathway.

Core Compound Information